molecular formula C10H10O3 B14396186 4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 88631-85-0

4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde

Katalognummer: B14396186
CAS-Nummer: 88631-85-0
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: JQOAITQDQLHPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzene ring fused with a dioxole ring, and it has two methyl groups and an aldehyde functional group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde typically involves the formylation of a precursor compound. One common method is the formylation of 4,7-dimethyl-1,3-benzodioxole using a formylation mixture and a catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures (around -10°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the isolation and purification steps are crucial to obtain the compound in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methyl groups and the aldehyde group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: 4,7-Dimethyl-2H-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 4,7-Dimethyl-2H-1,3-benzodioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7-Dimethyl-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of two methyl groups and an aldehyde group provides distinct chemical properties compared to its analogs.

Eigenschaften

CAS-Nummer

88631-85-0

Molekularformel

C10H10O3

Molekulargewicht

178.18 g/mol

IUPAC-Name

4,7-dimethyl-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C10H10O3/c1-6-3-8(4-11)7(2)10-9(6)12-5-13-10/h3-4H,5H2,1-2H3

InChI-Schlüssel

JQOAITQDQLHPFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C2=C1OCO2)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.